N-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide hydrochloride
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Overview
Description
The compound N-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide hydrochloride is a chemical entity that has been studied for its potential pharmacological properties. It is related to a class of compounds that have been explored for their ability to inhibit factor Xa (fXa), an enzyme that plays a crucial role in the coagulation cascade. Inhibition of fXa is a therapeutic strategy for the development of anticoagulants, which are used to prevent and treat thromboembolic disorders.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a series of N-(6-chloronaphthalen-2-yl)sulfonylpiperazine derivatives, which incorporate various fused-bicyclic rings including the 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine as the S4 binding element, have been synthesized and evaluated for their anti-fXa activity. The synthesis involved the use of specific binding elements to target the S4 subsite of fXa, which is a novel approach in the design of non-amidine fXa inhibitors .
Molecular Structure Analysis
The molecular structure of these compounds has been analyzed using X-ray crystallography, which provided insights into the binding mode of the bicyclic ring to the S4 subsite of fXa. The crystallographic study revealed that the 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine and 6-chloronaphthalene moieties bind to the S4 and S1 subsites, respectively. This binding is further stabilized by a novel intramolecular S-O close contact, which was supported by ab initio energy calculations and Mulliken population analysis .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include asymmetric reductive amination, which is a key step in achieving high stereochemical control. This process is crucial for the synthesis of chiral molecules that may have better pharmacological profiles due to their enantioselectivity. The asymmetric synthesis of related compounds, such as N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, has been achieved with high diastereofacial selectivity, demonstrating the potential for producing enantiomerically pure compounds .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of N-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide hydrochloride are not detailed in the provided papers, the related compounds exhibit properties that are indicative of their potential as orally available anticoagulants. For example, the compound type 61 displayed potent anti-fXa activity and a moderate bioavailability in rats, which suggests that the physical and chemical properties of these molecules are conducive to oral administration .
properties
IUPAC Name |
N-(4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-yl)pyridine-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4OS.ClH/c17-11(9-3-1-2-5-14-9)16-12-15-8-4-6-13-7-10(8)18-12;/h1-3,5,13H,4,6-7H2,(H,15,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBBMKYZRLABGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C(S2)NC(=O)C3=CC=CC=N3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide hydrochloride |
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